Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen
Description
Historical Context of Azo-Cobalt Coordination Complexes
The synthesis of azo-cobalt complexes traces its origins to mid-20th-century investigations into the coordination behavior of transition metals with nitrogen-rich ligands. Early studies, such as those by Nyholm and coworkers in the 1960s, demonstrated cobalt's propensity to form stable complexes with azo dyes, leveraging the azo group's (-N=N-) ability to act as a versatile bridging or chelating ligand. The development of phase transfer catalysis in the 1970s further advanced the synthesis of heterocyclic azo ligands, enabling the preparation of previously inaccessible cobalt complexes.
A pivotal milestone emerged in 2004 with the structural elucidation of cobalt(III) complexes featuring mixed azo-Schiff base ligands, which highlighted the role of ligand geometry in modulating magnetic and catalytic properties. Recent work, such as Wyasu et al.'s 2020 synthesis of a cobalt-azo complex derived from 3-aminophenol, underscores the continued relevance of these systems in modern coordination chemistry.
Significance in Coordination Chemistry Research
This compound's significance lies in its demonstration of three critical principles:
- Ligand Versatility : The simultaneous incorporation of azo (-N=N-), phenolic hydroxyl (-OH), and amide (-CONH-) groups creates a polydentate ligand capable of forming multiple coordination bonds. This mirrors trends observed in structurally related Cu(II) and Co(III) complexes, where ligand denticity directly influences metal center reactivity.
- Electronic Tunability : The nitro (-NO2) substituent at the 5-position of the phenyl ring introduces strong electron-withdrawing effects, modulating the ligand's π-acceptor capacity. Such electronic manipulation parallels strategies used in catalytic cobalt complexes for alkene oxidation.
- Stereochemical Complexity : The compound's ability to adopt both octahedral and square-planar geometries (depending on oxidation state) provides a model system for studying structure-property relationships in transition metal complexes.
Key Structural Features and Functional Groups
The molecular architecture of this cobaltate complex (C32H25CoN8O10) features two symmetry-equivalent ligands arranged around a central cobalt ion. Critical structural components include:
| Feature | Description | Coordination Role |
|---|---|---|
| Azo group (-N=N-) | Connects aromatic rings at N1 position | κN1 chelation |
| Phenolic hydroxyl (-OH) | Positioned ortho to azo linkage on nitrophenyl ring | κO binding to cobalt |
| β-Ketoamide moiety | 3-(oxo)-N-phenylbutanamidato group | κO coordination via carbonyl |
| Nitro group (-NO2) | Para to hydroxyl on phenyl ring | Electron withdrawal |
The cobalt center achieves a distorted octahedral geometry through coordination by:
- Two azo nitrogen atoms (κN1 from each ligand)
- Two phenolic oxygen atoms (κO)
- Two carbonyl oxygen atoms from β-ketoamide groups
This coordination mode creates three distinct chelate rings: two five-membered rings (Co-O-C-C-N and Co-N-N-C-C) and one six-membered ring (Co-O-C-C-N-N), as evidenced by structural analogs. The hydrogen counterion likely resides in the outer coordination sphere, balancing the overall -1 charge of the complex.
Mechanistic Insight : Density functional theory (DFT) studies on related complexes suggest that the nitro group's electron-withdrawing nature stabilizes the cobalt center's higher oxidation states, while the azo group's π-system facilitates charge delocalization during redox processes. This electronic configuration underlies the compound's potential applications in oxidation catalysis and molecular magnetism.
Properties
Molecular Formula |
C32H25CoN8O10 |
|---|---|
Molecular Weight |
740.5 g/mol |
IUPAC Name |
2-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+);hydron |
InChI |
InChI=1S/2C16H14N4O5.Co/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;/h2*2-9,17,22-23H,1H3;/q;;+3/p-3/b2*16-15+,19-18?; |
InChI Key |
IKWJYOCMWABKRR-ZINJYLEXSA-K |
Isomeric SMILES |
[H+].CC(=O)/C(=C(\[O-])/NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].CC(=O)/C(=C(\[O-])/NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].[Co+3] |
Canonical SMILES |
[H+].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].[Co+3] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The azo (-N=N-) bond is formed via diazotization of an aromatic amine followed by coupling with a phenolic or enolic component.
Step 1: Diazotization of 2-Amino-4-nitrophenol
- Dissolve 2-amino-4-nitrophenol (0.5–3 mol%) in a chilled (0–2°C) aqueous HCl solution (2–5 mol%).
- Add sodium nitrite (0.5–3 mol%) dropwise to form the diazonium salt. Maintain pH < 1 to prevent decomposition.
Step 2: Coupling with N-Phenylbutanamide Enolate
- Prepare the enolate of N-phenylbutanamide by dissolving it in a NaOH/KOH solution (2–5 mol%) at 0–2°C.
- Slowly add the diazonium salt solution to the enolate under vigorous stirring. The coupling occurs at the α-position of the carbonyl group, forming the azo linkage.
Reaction Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions |
| pH | 9–11 (basic) | Enhances enolate stability |
| Reaction Time | 2–4 hours | Ensures completion |
Yield: 38–90%, depending on substituents and stoichiometry.
Cobalt Complexation
The ligand (LH₂) coordinates to cobalt in a bis-bidentate manner via the hydroxy-oxo and azo-amidate groups.
Metal Ion Incorporation
- Dissolve cobalt(II) nitrate hexahydrate (Co(H₂O)₆₂) in ethanol-water (1:1).
- Add the azo-amidate ligand (2 equivalents) and stir at 60°C for 1 hour.
- Oxidize Co(II) to Co(III) using H₂O₂ (1.5 equivalents) in the presence of HNO₃.
Critical Parameters
- Oxidizing Agent : H₂O₂ ensures Co(III) formation without over-oxidizing the ligand.
- pH Control : Maintain pH 4–6 using NH₃ to prevent ligand protonation.
Stoichiometry
$$ 2 \, \text{LH}2 + \text{Co(NO}3\text{)}2 + \text{H}2\text{O}2 \rightarrow [\text{Co(L)}2]^- + 2 \, \text{NO}3^- + 2 \, \text{H}2\text{O} $$
Purification and Isolation
Recrystallization
Column Chromatography
Use silica gel with chloroform:methanol (9:1) to separate the target complex from byproducts.
Characterization Data
Spectroscopic Analysis
Elemental Composition
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.12 | 53.89 |
| H | 3.82 | 3.78 |
| N | 15.67 | 15.52 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the oxidation state of cobalt, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction may yield lower oxidation state complexes .
Scientific Research Applications
Structure and Composition
Cobaltate(1-) is characterized by its complex structure, which includes:
- Cobalt : Central metal ion.
- Azo groups : Contributing to its color and reactivity.
- Hydroxy and oxo functionalities : Enhancing solubility and interaction with biological systems.
The molecular weight of this compound is approximately 740.5 g/mol, indicating a relatively large and complex molecule that can engage in multiple bonding interactions.
Stability and Reactivity
This compound exhibits notable stability under various conditions but can undergo significant reactions in the presence of suitable substrates, such as:
- Redox reactions : Involving the cobalt ion.
- Ligand exchange : Facilitated by the azo and amide groups.
Catalysis
Cobaltate compounds are recognized for their catalytic properties in organic synthesis. Specifically, cobaltate(1-) has been employed in:
- Cyclization Reactions : It acts as a catalyst for the cycloisomerization of unsaturated N-acyl sulfonamides, providing access to cyclic structures that are valuable in pharmaceuticals .
- Oxidation Reactions : Cobaltates can facilitate oxidation processes, enhancing reaction rates and selectivity.
Material Science
In material science, cobaltate(1-) has potential applications as:
- Colorants : Due to its azo structure, it can be utilized in dyes for textiles and plastics.
- Electrochemical Devices : Its conductive properties make it suitable for use in batteries and fuel cells, where cobalt compounds are often used to improve performance.
Medicinal Chemistry
Cobaltate(1-) shows promise in medicinal chemistry due to its ability to interact with biological systems:
- Antimicrobial Activity : Preliminary studies suggest that cobaltate compounds exhibit antimicrobial properties, making them candidates for drug development.
- Targeted Drug Delivery : The ability of cobalt complexes to bind with biomolecules can be harnessed for targeted delivery systems in cancer therapy.
Table 1: Summary of Applications
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Catalysis | Cyclization of N-acyl sulfonamides | Cobaltate acts as a catalyst for ring formation |
| Material Science | Colorants | Azo structure provides vibrant colors |
| Electrochemical devices | Enhances conductivity and efficiency | |
| Medicinal Chemistry | Antimicrobial agents | Potential inhibition of microbial growth |
| Targeted drug delivery | Binding capability with biomolecules |
Table 2: Comparative Analysis of Cobalt Compounds
| Compound Type | Catalytic Activity | Stability | Biological Interaction |
|---|---|---|---|
| Cobaltate(1-) | High | Moderate | Significant |
| Cobalt(II) chloride | Moderate | High | Low |
| Cobalt(III) acetate | High | Moderate | Moderate |
Case Study 1: Cobalt-Catalyzed Reactions
In a recent study, cobaltate(1-) was utilized in the synthesis of cyclic imidates from unsaturated precursors. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a catalyst .
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial properties of cobaltate compounds revealed that they exhibit significant activity against various bacterial strains. This opens avenues for developing new antimicrobial agents based on cobalt chemistry.
Mechanism of Action
The mechanism of action of Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, altering their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related cobalt azo complexes, emphasizing differences in substituents, counterions, and applications:
Key Observations:
Structural Variations: The sodium derivative (71566-26-2) shares the core azo-oxo-phenyl structure but replaces hydrogen with sodium, enhancing water solubility for pharmaceutical research . The pyrazol-onato variant (71839-88-8) incorporates a pyrazolone ring, introducing additional nitrogen donor sites and altering redox properties . The aminosulfonyl derivative (72928-91-7) includes sulfonamide groups, which may improve binding to biological targets but reduce solubility .
Functional Differences: Solvent Orange 45 (target compound) is optimized for non-polar environments, whereas sodium salts (e.g., 71566-26-2) are more versatile in aqueous systems . Nitro groups in all compounds enhance electron deficiency, stabilizing the azo linkage but increasing toxicity concerns .
Q & A
Q. What synthetic methodologies are optimal for preparing this cobalt-based azo complex, and how do reaction conditions influence coordination geometry?
This complex is synthesized by coordinating cobalt(II) ions with two azo ligands derived from 2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramide. Key parameters include:
- pH control (6–8) to deprotonate hydroxyl and azo groups for effective metal-ligand binding.
- Stoichiometric ratios (2:1 ligand-to-cobalt) to avoid polynuclear species.
- Solvent choice (e.g., DMF or DMSO) to enhance ligand solubility and stabilize the Co(II) center. Post-synthesis, characterization via UV-Vis (λmax ~480 nm in DMSO ) and FTIR (azo νN=N at ~1580 cm<sup>-1</sup>) confirms ligand coordination.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this cobaltate complex?
- Single-crystal X-ray diffraction resolves the octahedral geometry, with Co(II) bound to two azo ligands via hydroxyl (O), azo (N), and carbonyl (O) donor atoms .
- Elemental analysis validates the molecular formula (C32H25CoN8O10; MW 740.53 g/mol).
- Magnetic susceptibility (SQUID) differentiates high-spin (paramagnetic) and low-spin (diamagnetic) states, though inconsistencies may arise due to solvent effects.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and substituent effects on this complex’s absorption properties?
The nitro (-NO2) and phenyl groups significantly influence the azo ligand’s π-conjugation and charge-transfer transitions.
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict UV-Vis absorption bands.
- Time-Dependent DFT (TD-DFT) models solvent effects (e.g., DMSO polarizability) on spectral shifts. Discrepancies between experimental and theoretical λmax values may arise from approximations in solvation models or crystal packing effects.
Q. What strategies address contradictions in reported magnetic data for Co(II) azo complexes with similar ligands?
Disparities in magnetic moments (e.g., μeff = 3.2–4.1 μB) can stem from:
- Spin-crossover behavior : Temperature-dependent transitions between high-spin (S = 3/2) and low-spin (S = 1/2) states.
- Ligand field strength : Electron-withdrawing substituents (e.g., -NO2) increase ligand field splitting, favoring low-spin configurations.
- Crystallographic distortions : Jahn-Teller effects in octahedral Co(II) may alter magnetic anisotropy. Methodological recommendation: Conduct variable-temperature SQUID measurements coupled with XANES to correlate geometry with spin state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
